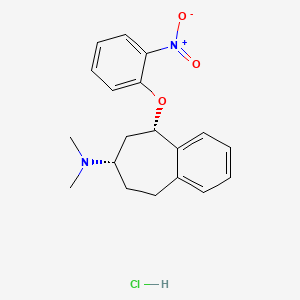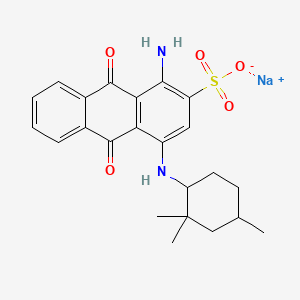
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate is a complex organic compound with the molecular formula C23H25N2NaO5S It is known for its unique structure, which includes an anthracene core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate typically involves multiple steps. One common method includes the reaction of anthracene derivatives with sulfonating agents to introduce the sulfonate group, followed by amination and further functionalization to introduce the trimethylcyclohexyl group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl groups, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
科学的研究の応用
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used as a fluorescent marker in biological assays due to its unique optical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological molecules.
Industry: It may be used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate: This compound shares a similar anthracene core but lacks the trimethylcyclohexyl group, resulting in different chemical properties and applications.
Bromaminic acid sodium salt: Another similar compound with a bromine substitution, used in different industrial applications.
Uniqueness: The presence of the trimethylcyclohexyl group in sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate gives it unique steric and electronic properties, making it particularly useful in specific chemical reactions and applications .
特性
CAS番号 |
71873-46-6 |
|---|---|
分子式 |
C23H25N2NaO5S |
分子量 |
464.5 g/mol |
IUPAC名 |
sodium;1-amino-9,10-dioxo-4-[(2,2,4-trimethylcyclohexyl)amino]anthracene-2-sulfonate |
InChI |
InChI=1S/C23H26N2O5S.Na/c1-12-8-9-17(23(2,3)11-12)25-15-10-16(31(28,29)30)20(24)19-18(15)21(26)13-6-4-5-7-14(13)22(19)27;/h4-7,10,12,17,25H,8-9,11,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChIキー |
KSPFXLNLBJZQAH-UHFFFAOYSA-M |
正規SMILES |
CC1CCC(C(C1)(C)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


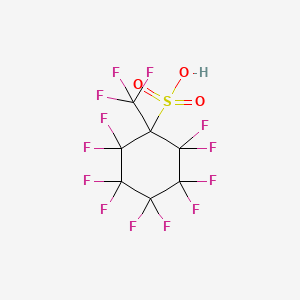
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
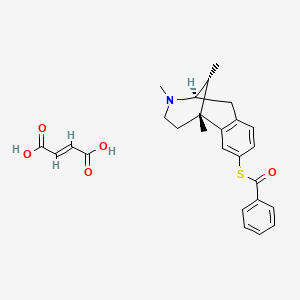
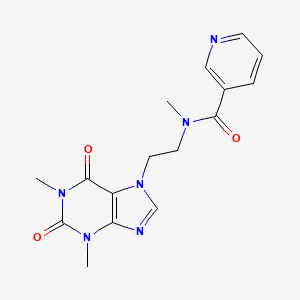
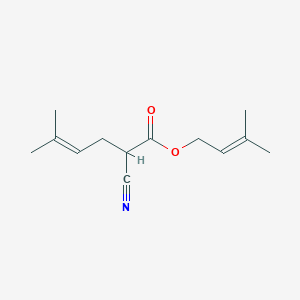
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

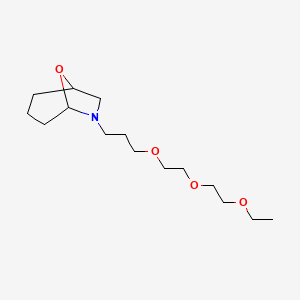
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

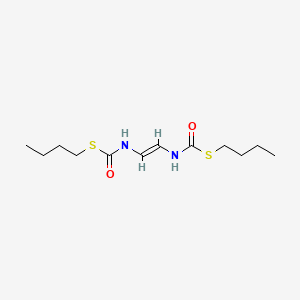
phosphanium chloride](/img/structure/B14461970.png)

